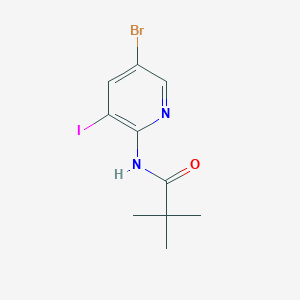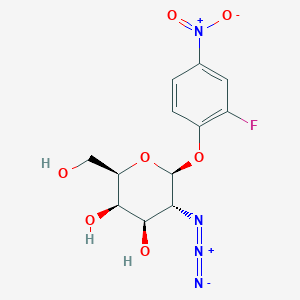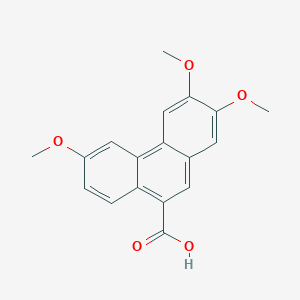![molecular formula C13H17N5O4 B13843355 N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Propionyl Cordycepin is a derivative of cordycepin, a bioactive compound originally isolated from the fungus Cordyceps militaris. N6-Propionyl Cordycepin is synthesized by modifying the N6 position of cordycepin with a propionyl group, enhancing its stability and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Propionyl Cordycepin typically involves the chemical modification of cordycepinThe final step involves deprotection to yield N6-Propionyl Cordycepin . The reaction conditions often require the use of protecting groups, such as tert-butyldimethylsilyl chloride (TBDMSCl), and reagents like propionyl chloride under anhydrous conditions .
Industrial Production Methods
Industrial production of N6-Propionyl Cordycepin can be achieved through optimized fermentation processes using genetically modified strains of Cordyceps militaris. These strains are engineered to produce higher yields of cordycepin, which is then chemically modified to obtain N6-Propionyl Cordycepin . The fermentation process involves controlled environmental conditions, such as temperature, pH, and nutrient supply, to maximize the production of cordycepin .
Chemical Reactions Analysis
Types of Reactions
N6-Propionyl Cordycepin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of N6-Propionyl Cordycepin, such as N6-alkylated and N6-acylated compounds, which exhibit different biological activities .
Scientific Research Applications
N6-Propionyl Cordycepin has a wide range of scientific research applications:
Mechanism of Action
N6-Propionyl Cordycepin exerts its effects by interfering with nucleic acid metabolism. It is phosphorylated to form N6-Propionyl Cordycepin triphosphate, which mimics adenosine triphosphate (ATP) and disrupts various cellular processes . The compound inhibits the activity of enzymes involved in DNA and RNA synthesis, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, it modulates signaling pathways such as AMPK and PI3K/mTOR/AKT, contributing to its antitumor and anti-inflammatory effects .
Comparison with Similar Compounds
N6-Propionyl Cordycepin is compared with other similar compounds, such as:
Cordycepin: The parent compound, which lacks the propionyl group and has lower stability and bioavailability.
N6-(2-Hydroxyethyl)-adenosine (HEA): Another derivative of cordycepin with different biological activities.
Adenosine: A naturally occurring nucleoside with similar structure but different pharmacological properties.
N6-Propionyl Cordycepin is unique due to its enhanced stability and bioavailability, making it a more effective therapeutic agent compared to its parent compound and other derivatives .
Properties
Molecular Formula |
C13H17N5O4 |
|---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |
InChI |
InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21) |
InChI Key |
SPRCIUDOEWOPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
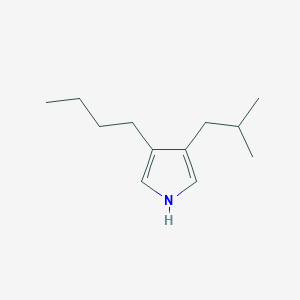
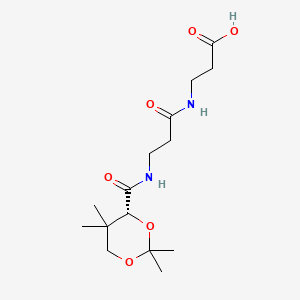
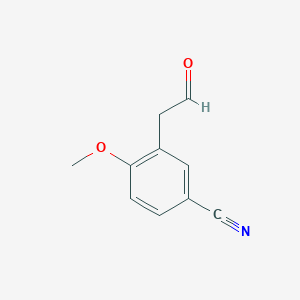
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)

![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
